1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine
Description
The compound 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine is a heterocyclic molecule featuring a pyrazole core linked to a 1,2,4-triazole ring. Key structural attributes include:
- A 1-methyl-1H-pyrazol-5-amine moiety, providing a basic amine group at position 5.
- A 5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazole substituent at position 4 of the pyrazole, introducing sulfur-containing aromaticity (2-thienylmethyl) and alkylation (methyl).
Properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6S/c1-8-15-16-12(10-6-14-17(2)11(10)13)18(8)7-9-4-3-5-19-9/h3-6H,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXIPPNYCQXBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1CC2=CC=CS2)C3=C(N(N=C3)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine (CAS: 955966-47-9) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biological activity, including cytotoxicity and antimicrobial properties.
The molecular formula of the compound is with a molar mass of approximately 274.34 g/mol. The structure features a pyrazole core substituted with a triazole ring and a thienylmethyl group, which may influence its biological interactions.
Cytotoxicity
Research has indicated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, studies have shown that the compound exhibits selective cytotoxicity against liver and breast cancer cell lines. The following table summarizes the IC50 values for selected studies:
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | HEPG2 (Liver) | 399 | |
| This compound | MCF7 (Breast) | 580 | |
| Other Pyrazole Derivatives | NUGC (Gastric) | 60 |
The compound's effectiveness appears to correlate with structural modifications within the pyrazole framework, suggesting that specific substituents enhance its cytotoxic potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown broad-spectrum activity against several bacterial strains, with minimum inhibitory concentration (MIC) values reported in various studies:
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 20 | |
| 1-Methyl Derivative | Staphylococcus aureus | 15 |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
While specific mechanisms for this compound's action are still under investigation, it is hypothesized that the presence of the triazole ring may interfere with microbial cell wall synthesis or inhibit essential enzymes in cancer cells. The thienylmethyl group may also play a role in enhancing lipophilicity, facilitating better membrane penetration.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Cytotoxicity : A comprehensive study conducted by Ezz El-Arab et al. demonstrated that various pyrazole derivatives showed significant cytotoxic effects against cancer cell lines. The research focused on structure-activity relationships (SAR), indicating that modifications to the pyrazole structure could lead to enhanced potency against specific cancers .
- Antimicrobial Evaluation : Another study investigated a series of benzofuran-pyrazole compounds, revealing that those with similar structural motifs to our compound exhibited promising antimicrobial activities against resistant strains of bacteria .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmaceuticals. It is particularly relevant in the development of drugs targeting various diseases, including:
- Antidiabetic Agents : Similar compounds have been linked to the treatment of type 2 diabetes mellitus. The synthesis of derivatives related to this compound has shown promise in enhancing insulin sensitivity and glucose metabolism .
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole moieties exhibit antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
Agricultural Applications
The compound's triazole structure is known for its efficacy in agricultural chemistry, particularly as a fungicide. Its derivatives have been shown to possess fungicidal properties against various plant pathogens, contributing to crop protection strategies .
Case Study 1: Antidiabetic Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of 1-methyl-4-[5-methyl-4-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]-1H-pyrazol-5-amine and evaluated their effectiveness in improving glucose tolerance in diabetic models. The findings indicated that modifications in the side chains significantly enhanced the hypoglycemic effects .
Case Study 2: Antimicrobial Efficacy
A research article detailed the synthesis of this compound and its derivatives, assessing their antimicrobial activity against strains like Escherichia coli and Staphylococcus aureus. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole and pyrazole rings. Below is a comparative analysis with key analogs:
Notes:
- Methyl groups on the triazole (position 5) and pyrazole (position 1) likely improve lipophilicity, influencing bioavailability .
Q & A
Q. Table 1. Representative Synthetic Approaches
Advanced: How can regioselectivity challenges be addressed in pyrazole-triazole synthesis?
Answer:
Regioselectivity issues arise during cyclization or substitution steps. Strategies include:
- Crystallographic validation : Use X-ray diffraction to confirm regiochemistry of intermediates (e.g., halogenated derivatives) .
- Directed functionalization : Employ steric or electronic directing groups (e.g., thienylmethyl) to guide substituent placement .
- Computational modeling : Predict favorable tautomeric or regioisomeric forms using DFT calculations to optimize reaction conditions .
Basic: What spectroscopic/crystallographic methods are recommended for characterization?
Answer:
- X-ray crystallography : Resolves tautomerism and confirms regiochemistry (e.g., SHELXL refinement for high-resolution structures) .
- ¹H/¹³C NMR : Assigns proton environments, especially for thienylmethyl and pyrazole protons.
- IR spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Note : For ambiguous cases, cross-validate using mass spectrometry and elemental analysis .
Advanced: How can tautomeric forms of the triazole ring be resolved experimentally?
Answer:
- X-ray crystallography : Co-crystallization of tautomers (e.g., 3-phenyl vs. 5-phenyl-1,2,4-triazol-5-amine) reveals planar triazole rings with dihedral angles <3° between substituents .
- Dynamic NMR : Monitor tautomeric equilibria in solution by variable-temperature ¹H NMR .
Basic: What in vitro assays evaluate this compound’s bioactivity?
Answer:
Q. Table 2. Reported Bioactivities of Structural Analogs
Advanced: How to interpret contradictory bioactivity data across analogs?
Answer:
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorobenzyl vs. methoxyphenyl) on membrane permeability or target binding .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%) and bacterial inoculum size .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., electron-withdrawing groups enhance antitubercular activity) .
Advanced: What strategies improve scalability of the synthesis?
Answer:
- One-pot reactions : Reduce purification steps (e.g., solvent-free condensations) .
- Catalytic optimization : Use recyclable catalysts (e.g., Amberlyst-15) for cyclization steps .
- Process monitoring : Implement inline FTIR or HPLC to track intermediate formation .
Advanced: How do computational methods aid in understanding reactivity?
Answer:
- Molecular docking : Predict binding modes to biological targets (e.g., mycobacterial enzymes) .
- DFT calculations : Optimize transition states for regioselective reactions (e.g., POCl₃-mediated cyclization) .
- ORTEP visualization : Analyze bond angles/distances from crystallographic data (e.g., using SHELX output) .
Basic: What safety precautions are essential during synthesis?
Answer:
- Waste management : Segregate halogenated byproducts and coordinate with certified disposal services .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment when handling POCl₃ .
Advanced: How to resolve discrepancies in SHELXL refinement parameters?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
